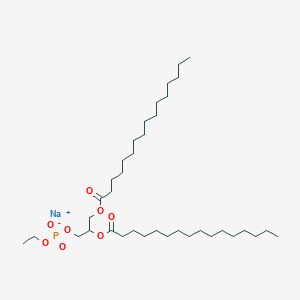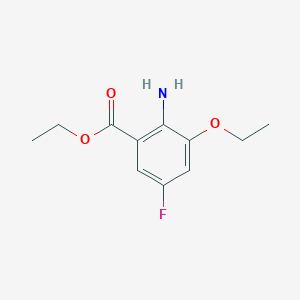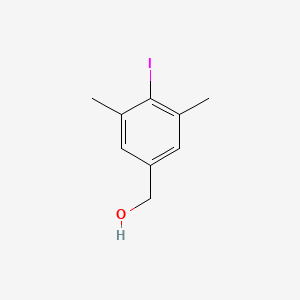
2-(2-Aminoethoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)acetamide is an organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of an amino group and an ethoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)acetamide typically involves the reaction of 2-aminoethanol with ethyl chloroacetate, followed by hydrolysis and subsequent amidation. The general steps are as follows:
Esterification: 2-aminoethanol reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 2-(2-aminoethoxy)acetate.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield 2-(2-aminoethoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is converted to this compound through reaction with ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives such as 2-(2-aminoethoxy)acetaldehyde.
Reduction: Formation of simpler amines like 2-(2-aminoethoxy)ethanol.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
2-(2-Aminoethoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2-(2-Aminoethoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and amino groups allow for hydrogen bonding and electrostatic interactions, which can influence molecular recognition and binding.
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the acetamide group, making it less versatile in certain synthetic applications.
2-(2-Aminoethoxy)acetic acid: Contains a carboxylic acid group instead of an amide, which can alter its reactivity and applications.
N-(2-Hydroxyethyl)acetamide: Similar backbone but with a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: 2-(2-Aminoethoxy)acetamide is unique due to its combination of an amino group and an ethoxy group attached to an acetamide backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-(2-aminoethoxy)acetamide |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-8-3-4(6)7/h1-3,5H2,(H2,6,7) |
InChI Key |
XRVGAZQKAXSYSB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)




![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)




